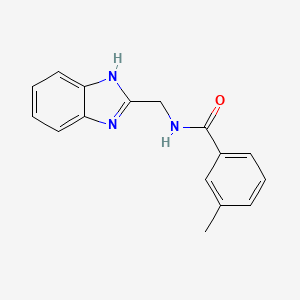

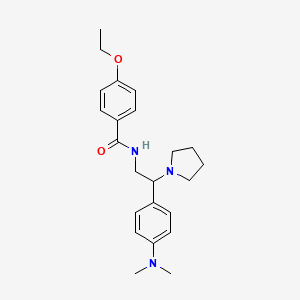

N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide” is a benzimidazole derivative . Benzimidazole derivatives are known for their significant biological activities and are present in many bioactive compounds .

Synthesis Analysis

Benzimidazole derivatives, including “this compound”, can be synthesized through various methods. One approach involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The nature of these equivalents determines the reaction conditions .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. These techniques can provide information about the compound’s optimized geometrical structure, electronic features, and vibrational features .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. The reactions can be influenced by various factors, including the presence of other chemical compounds and the conditions under which the reactions take place .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. These properties can include the compound’s molecular formula, average mass, and mono-isotopic mass .

Applications De Recherche Scientifique

Agriculture

In agriculture, benzimidazole derivatives such as Carbendazim (MBC) are utilized for the prevention and control of fungal diseases in plants. Research shows that encapsulating these fungicides in solid lipid nanoparticles and polymeric nanocapsules can improve their efficacy, reduce environmental toxicity, and decrease losses due to degradation. This approach offers new options for treating and preventing fungal diseases in plants, highlighting the potential of these compounds in agricultural applications (Campos et al., 2015).

Cancer Treatment

Benzimidazole derivatives have also shown promise in cancer treatment. For example, a kinesin spindle protein inhibitor, AZD4877, exhibits potent anticancer properties. It arrests cancer cells in mitosis, leading to cell death, and has a favorable pharmacokinetic profile for clinical development (Theoclitou et al., 2011). Additionally, compounds like 2-aryl-5(6)-nitro-1H-benzimidazole derivatives display selective cytotoxic activity against human neoplastic cell lines, offering potential as anticancer agents (Romero-Castro et al., 2011).

Corrosion Inhibition

Benzimidazole and its derivatives, such as 2-methylbenzimidazole and 2-mercaptobenzimidazole, are effective corrosion inhibitors for mild steel in acidic environments. Theoretical studies using Density Functional Theory (DFT) have confirmed their potential action as corrosion inhibitors, supporting their application in protecting metals from corrosion (Obot & Obi-Egbedi, 2010).

Materials Science

In materials science, benzimidazole derivatives are used in the synthesis of novel aromatic polyimides. These compounds exhibit good solubility in organic solvents and high thermal stability, making them suitable for various applications, including coatings and films (Butt et al., 2005).

Mécanisme D'action

Benzimidazole

is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its binding affinity with various enzymes and proteins. Benzimidazole derivatives have been reported to possess various types of biological activities such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory .

Safety and Hazards

The safety and hazards associated with “N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide” can depend on various factors, including how the compound is used and the conditions under which it is handled. It’s important to note that benzimidazole derivatives are present in many drugs used in clinical practice, which suggests that they can be safely used under appropriate conditions .

Orientations Futures

The future directions for research on “N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide” could involve further exploration of its biological activities and potential therapeutic applications. For instance, more research could be done to investigate its potential use as a treatment for type-2 diabetes .

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-11-5-4-6-12(9-11)16(20)17-10-15-18-13-7-2-3-8-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQOCRZDZRGBOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686402.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2686409.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2686410.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2686413.png)

![2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2686414.png)

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2686416.png)

![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/no-structure.png)

![2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2686418.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2686420.png)

![2-Methyl-4-[2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2686424.png)